BenchChemオンラインストアへようこそ!

Diphpetmednp

Pharmacokinetics Drug-Drug Interaction Bioequivalence

Diphpetmednp (CAS 104305-93-3), also designated Dehydro Manidipine or Manidipine M-XIII, is the fully oxidized pyridine metabolite of the dihydropyridine calcium channel blocker manidipine. It is formally named 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (C35H36N4O6, MW 608.7).

Molecular Formula C35H36N4O6
Molecular Weight 608.7 g/mol
CAS No. 104305-93-3
Cat. No. B034721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphpetmednp
CAS104305-93-3
Synonyms2-(4-(diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
DiPhPEtMeDNP
Molecular FormulaC35H36N4O6
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C35H36N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,33H,17-22H2,1-3H3
InChIKeyMZPQQVUYDSUMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphpetmednp (CAS 104305-93-3): Defining the Manidipine Pyridine Metabolite Reference Standard for Analytical and Bioequivalence Workflows


Diphpetmednp (CAS 104305-93-3), also designated Dehydro Manidipine or Manidipine M-XIII, is the fully oxidized pyridine metabolite of the dihydropyridine calcium channel blocker manidipine [1]. It is formally named 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (C35H36N4O6, MW 608.7) [2]. Unlike the parent drug, which acts as a mixed L-/T-type calcium channel antagonist, Diphpetmednp lacks the 1,4-dihydropyridine ring required for channel binding and is pharmacologically inactive [1]. Its primary scientific and industrial value lies in its use as a highly characterized reference standard for regulatory-compliant analytical method development, method validation, and quality control of manidipine active pharmaceutical ingredient and finished dosage forms [3].

Why Diphpetmednp Cannot Be Replaced by Other Manidipine Metabolites or Impurities in Analytical Standards


Generic substitution among manidipine-related substances fails because regulatory frameworks and validated analytical methods explicitly specify the pyridine metabolite M-XIII (Diphpetmednp) as the primary marker for bioequivalence assessment and impurity profiling [1]. While other manidipine metabolites such as diphenylmethane derivatives exist, Diphpetmednp is uniquely formed by aromatization of the dihydropyridine ring and possesses a distinct chromatographic retention, UV absorption maximum at 230 nm, and mass spectrometric fragmentation pattern relative to the parent drug and other metabolites [1][2]. Pharmacopeial and ANDA reference standard programs require this specific molecular entity, not a structurally similar analog, to ensure method specificity, system suitability, and traceability against USP or EP monographs [2]. Substituting dehydro-nifedipine or another dihydropyridine-aromatized metabolite would fail system suitability criteria in validated manidipine methods due to different retention times and ionization efficiencies, compromising regulatory acceptance [2].

Quantitative Differentiation Evidence for Diphpetmednp (M-XIII Metabolite) Against Closest Comparators


Comparative Pharmacokinetic Response of Manidipine and M-XIII Metabolite During Delapril Co-Administration

In a fully balanced three-way crossover study of 18 healthy male volunteers, co-administration of a single oral dose of 10 mg manidipine dihydrochloride with 30 mg delapril hydrochloride produced differential reductions in bioavailability metrics for manidipine versus its M-XIII metabolite (Diphpetmednp) [1]. Manidipine Cmax decreased by 19% and AUC∞ by 11%, while M-XIII Cmax decreased by 17% and AUCt by 18% [1]. The 90% confidence intervals for both parent and metabolite fell within acceptance limits (70–143% for Cmax and 80–125% for AUC), indicating no clinically significant interaction, but the quantitatively distinct responses confirm that M-XIII is not a simple surrogate for manidipine exposure [1].

Pharmacokinetics Drug-Drug Interaction Bioequivalence

Chromatographic Differentiation and Detection Sensitivity in Validated Bioanalytical Methods

The foundational HPLC-UV column-switching method established that Diphpetmednp (pyridine metabolite II) and manidipine (I) are baseline-resolved under ion-pair chromatography conditions and exhibit identical detection sensitivity at 230 nm (limit of detection 0.1 ng/mL for both analytes using 1 mL serum) [1][2]. The method uses a first ODS column with sodium nonane sulphonate ion-pair reagent for pre-separation, followed by heart-cutting and transfer to a second ODS microbore column (2.1 mm i.d.) for final separation, achieving nearly double the sensitivity of conventional 4.6 mm i.d. columns [1].

Analytical Chemistry HPLC Method Validation Metabolite Quantification

Physicochemical Property Differentiation Supporting Reference Standard Selectivity

Diphpetmednp possesses distinct physicochemical properties that differentiate it from manidipine and other dihydropyridine metabolites: predicted LogP of 4.487 and topological polar surface area (TPSA) of 115.11 Ų, versus manidipine (LogP ~5.9, TPSA ~117.8 Ų) [1][2]. The absence of hydrogen bond donors (0 HBD) in Diphpetmednp, compared to 2 HBD in manidipine, reflects the loss of the dihydropyridine N-H moiety upon aromatization, which directly impacts chromatographic retention on reversed-phase columns and solid-phase extraction recovery [1].

Physicochemical Characterization LogP Polar Surface Area

Regulatory Preference and Pharmacopeial Traceability for ANDA Applications

Diphpetmednp is explicitly supplied as a fully characterized reference standard compliant with regulatory guideline requirements for Abbreviated New Drug Applications (ANDA), method validation (AMV), and quality control of manidipine commercial production [1]. The product offers traceability against pharmacopeial standards (USP or EP), a requirement not routinely met by generic metabolites or in-house synthesized analogs [1]. This regulatory positioning is derived from the original analytical method published in J Chromatogr 1989, which defined M-XIII as the pyridine metabolite of interest for manidipine pharmacokinetic studies [2].

Regulatory Compliance ANDA Reference Standard

When Diphpetmednp (M-XIII) is the Non-Substitutable Analytical Standard: Key Deployment Scenarios


Bioequivalence Study of Generic Manidipine Formulations Requiring Metabolite Quantification

For ANDA submissions, regulatory agencies expect simultaneous quantification of manidipine and its pyridine metabolite M-XIII in plasma. Diphpetmednp serves as the calibrated reference standard for the metabolite, with validated LOD of 0.1 ng/mL by HPLC-UV [1] and equivalent sensitivity to the parent drug [1], ensuring the method meets FDA/EMA bioanalytical method validation guidance.

Drug-Drug Interaction Pharmacokinetic Studies Involving CYP3A4-Metabolized Calcium Channel Blockers

In clinical pharmacology studies assessing interactions (e.g., manidipine-delapril), Diphpetmednp is the required standard for measuring M-XIII plasma concentrations. The differential impact of co-administered drugs on parent vs. metabolite Cmax and AUC (e.g., −17% vs. −19% Cmax shift) can only be resolved with a metabolite-specific standard [2].

Quality Control and Impurity Profiling in Manidipine API and Finished Dosage Manufacturing

Diphpetmednp is used as an impurity reference marker in QC release testing. Its distinct chromatographic retention relative to manidipine and other process impurities, established by the validated column-switching HPLC method [1], enables accurate identification and quantification of the aromatized oxidation product in stability and batch-release studies.

Method Development and Validation for Pharmacopeial Monograph Compliance

Analytical R&D laboratories developing compendial methods for manidipine monographs use Diphpetmednp to establish system suitability criteria, including resolution from parent drug and precision at the reporting threshold, leveraging its well-characterized physicochemical identity (LogP 4.487, TPSA 115.11 Ų) [3].

Quote Request

Request a Quote for Diphpetmednp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.